

# Multi-Gram Scale Synthesis of Mometasone Furoate EP Impurity C: A Technical Guide

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## Compound of Interest

Compound Name: Mometasone Furoate

Cat. No.: B1684551

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This technical guide provides an in-depth overview of a validated multi-gram scale synthesis for **Mometasone Furoate** EP Impurity C (21'-chloro-(16' $\alpha$ -methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl)-furan-2-carboxylate). The availability of significant quantities of this impurity is crucial for toxicological studies, analytical method development, and process validation in the manufacturing of the synthetic corticosteroid, **Mometasone Furoate**.<sup>[1][2]</sup> This guide details the synthetic pathway, experimental protocols, and quantitative data to support the reproducible synthesis of this critical reference standard.

## Synthetic Pathway Overview

The multi-gram synthesis of **Mometasone Furoate** EP Impurity C is achieved through a systematic process involving a final acylation step and the characterization of a difuroate enol ether intermediate.<sup>[1][3]</sup> The overall synthetic route has been demonstrated to be efficient, yielding the target impurity in high purity.<sup>[2]</sup>

## Experimental Protocols

A detailed experimental protocol for the final key step in the synthesis of **Mometasone Furoate** EP Impurity C is provided below. This procedure has been successfully scaled to produce multi-gram quantities of the target compound.

Synthesis of 21'-Chloro-(16' $\alpha$ -methyl-3',11',20'-trioxo-pregna-1',4'-dien-17'-yl) Furan-2-carboxylate (**Mometasone Furoate** EP Impurity C)

To a solution of 2-chloro-1-[17' $\alpha$ -((furan-2''-carbonyl)oxy)-16' $\alpha$ -methyl-3',11',20'-trioxo-pregna-1',4'-dienyl]vinyl furan-2-carboxylate (10.1 g, 17.4 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (500 mL), HClO<sub>4</sub> (11 mL) was slowly added dropwise over 30 minutes at -10 °C. The reaction mixture was stirred at this temperature for an additional 30 minutes. Following this, a saturated aqueous solution of NaHCO<sub>3</sub> (200 mL) was carefully added to quench the reaction, and the organic and aqueous phases were separated.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Mometasone Furoate** EP Impurity C.

Parameter	Value	Reference
Starting Material	2-chloro-1-[17'α-((furan-2''-carbonyl)oxy)-16'α-methyl-3',11',20'-trioxo-pregna-1',4'-dienyl)vinyl furan-2-carboxylate	
Starting Material Quantity	10.1 g	
Molar Equivalent of Starting Material	17.4 mmol	
Solvent	CH <sub>2</sub> Cl <sub>2</sub>	
Solvent Volume	500 mL	
Reagent	HClO <sub>4</sub>	
Reagent Volume	11 mL	
Reaction Temperature	-10 °C	
Reaction Time	30 minutes	
Quenching Agent	Saturated aqueous NaHCO <sub>3</sub>	
Quenching Agent Volume	200 mL	
Purity (HPLC-DAD)	96.18%	
Purity (calibrated <sup>1</sup> H-NMR)	95.8–96.3%	
Purity (quantitative NP- and RP-18 TLC)	≥96%	

## Visualizing the Synthesis Workflow

The following diagram illustrates the key transformation in the final step of the synthesis of **Mometasone Furoate** EP Impurity C.



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Caption: Final hydrolysis step in the synthesis of **Mometasone Furoate** EP Impurity C..

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## References

- 1. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2001055171A1 - Mometasone and its preparation - Google Patents [patents.google.com]
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